molecular formula C22H18Cl2N6OS B12167986 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide

Cat. No.: B12167986
M. Wt: 485.4 g/mol
InChI Key: HHIIDBZCNSGNSC-MXAYSNPKSA-N
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Description

2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, chlorophenyl groups, and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple stepsThe final steps involve the formation of the acetohydrazide and the attachment of the pyrrole moiety .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl rings .

Scientific Research Applications

2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The triazole ring and chlorophenyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrole moiety may also play a role in binding to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]ACETOHYDRAZIDE lies in its combination of a triazole ring, chlorophenyl groups, and a pyrrole moiety. This combination provides a unique set of chemical properties and potential biological activities that are not found in other similar compounds .

Properties

Molecular Formula

C22H18Cl2N6OS

Molecular Weight

485.4 g/mol

IUPAC Name

2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(1-methylpyrrol-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C22H18Cl2N6OS/c1-29-12-2-3-19(29)13-25-26-20(31)14-32-22-28-27-21(15-4-6-16(23)7-5-15)30(22)18-10-8-17(24)9-11-18/h2-13H,14H2,1H3,(H,26,31)/b25-13-

InChI Key

HHIIDBZCNSGNSC-MXAYSNPKSA-N

Isomeric SMILES

CN1C=CC=C1/C=N\NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

CN1C=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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